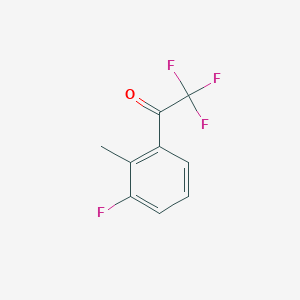

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone

Description

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone (CAS No. 886370-05-4) is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a carbonyl carbon and a substituted phenyl ring. The phenyl ring is further functionalized with a fluorine atom at the 3-position and a methyl group at the 2-position, creating a sterically and electronically unique structure. This compound is of interest in pharmaceutical and materials science due to the trifluoromethyl group’s ability to enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNUSHRAWRQVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645222 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-05-4 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trifluoroacetylation of Fluorinated Aromatic Precursors

A common approach involves the reaction of 2,2,2-trifluoroacetyl derivatives with appropriately substituted fluorinated aromatic compounds. For example, the reaction of 2,2,2-trifluoroacetyl chloride or trifluoroacetic anhydride with 3-fluoro-2-methylbenzene derivatives under Friedel-Crafts acylation conditions can yield the target ketone.

- Reaction conditions: Typically, Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used.

- Temperature control: The reaction is conducted at low to moderate temperatures (0–50 °C) to avoid polyacylation or decomposition.

- Solvent: Nonpolar solvents like dichloromethane or chloroform are preferred.

Organometallic Coupling with Trifluoroacetyl Reagents

Another method involves the use of organometallic reagents derived from halo-substituted aromatics, such as aryl lithium or aryl magnesium halides (Grignard reagents), which are reacted with trifluoroacetyl electrophiles.

- Step 1: Preparation of the aryl organometallic intermediate from 3-fluoro-2-methylbromobenzene or chlorobenzene derivatives.

- Step 2: Reaction with trifluoroacetyl chloride or trifluoroacetic anhydride to form the trifluoromethyl ketone.

- Advantages: This method offers high regioselectivity and yields.

- Challenges: Requires strict anhydrous conditions and low temperatures to prevent side reactions.

Industrial Scale Considerations

Industrial synthesis optimizes these methods by:

- Using continuous flow reactors for better temperature and reaction control.

- Employing catalysts to improve selectivity and reduce reaction times.

- Implementing purification steps such as crystallization or chromatography to achieve high purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-fluoro-2-methylbenzene + trifluoroacetyl chloride | AlCl3 or FeCl3 | 0–50 °C, DCM solvent | 60–80 | Requires careful temperature control |

| Organometallic Coupling | 3-fluoro-2-methylbromobenzene + trifluoroacetyl chloride | n-BuLi or Mg, anhydrous solvent | Low temp, inert atmosphere | 70–90 | High regioselectivity, moisture sensitive |

| Nitration and Functionalization | Trifluoroacetophenone derivatives | Fuming HNO3, H2SO4 | 5–60 °C, controlled addition | 95+ | Used for related halogenated analogues |

Research Findings and Analytical Data

- Purity and Yield: Studies report that trifluoromethyl ketones prepared via organometallic routes achieve purities above 95% as confirmed by ^1H NMR and HPLC analysis.

- Reaction Monitoring: HPLC and NMR are standard for monitoring conversion and purity during synthesis.

- Selectivity: The presence of fluorine and methyl substituents influences regioselectivity and reactivity, often requiring optimization of reaction conditions to minimize side products.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : Fluorine and trifluoromethyl groups reduce electron density at the carbonyl, increasing electrophilicity, while methoxy groups decrease reactivity .

Reactivity and Functionalization

- Triazole derivatives: Compounds like 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (CAS N/A) exhibit regioselective reactivity in click chemistry, with yields varying from 7% to 93% depending on alkyl chain length and reaction conditions .

- Coordination chemistry: The β-diketone derivative 2,2,2-Trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone forms stable Eu³⁺ complexes for Al³⁺ ion sensing, demonstrating the role of trifluoromethyl groups in enhancing ligand rigidity and metal-binding efficiency .

- Polymerization: Hyperbranched polymers synthesized from 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone show controlled branching (0–100%), highlighting the trifluoromethyl group’s role in stabilizing intermediates during polycondensation .

Physicochemical Properties

- Melting points: Trifluoroacetophenone derivatives with phenyltriazole substituents (e.g., 2a in ) exhibit melting points of 105–108°C, whereas bulkier substituents (e.g., nonyl chains in 3i) result in oils due to reduced crystallinity .

- Synthetic efficiency: The environmental factor (E-factor) for 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone is 13.6, indicating moderate waste generation compared to other triazole derivatives .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone (CAS Number: 886370-05-4) is a fluorinated organic compound with a molecular formula of C9H6F4O and a molecular weight of 206.14 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its unique structural features and potential biological activities.

The compound features a trifluoromethyl group and a fluorinated aromatic ring, which significantly influence its reactivity and biological interactions. The presence of these fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus at certain concentrations.

- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound may reduce pro-inflammatory cytokine production in macrophages. This suggests potential use in treating inflammatory diseases.

- Anticancer Properties : Some studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human leukemia cells.

Case Studies

- Antimicrobial Screening : A study conducted by researchers at the University of Bath evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

- Anti-inflammatory Mechanism : In another investigation focusing on anti-inflammatory properties, the compound was tested on RAW264.7 macrophages. Results showed a significant decrease in the production of TNF-alpha and IL-6 upon treatment with the compound at concentrations ranging from 10 to 50 µM.

- Cytotoxicity Assay : A cytotoxicity assay performed on the K562 leukemia cell line revealed an IC50 value of approximately 15 µM for this compound. This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

| Structural Feature | Influence on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |

| Fluorinated Aromatic Ring | Increases binding affinity to biological targets |

| Ketone Functional Group | Potentially involved in hydrogen bonding interactions |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation , where a trifluoroacetyl chloride reacts with a substituted benzene derivative (e.g., 3-fluoro-2-methyltoluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature control (0–5°C for exothermic reactions) .

- Solvent selection (anhydrous dichloromethane or CS₂ for high yields).

- Stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate).

- Optimization involves monitoring reaction progress via TLC or GC-MS , adjusting catalyst loading, and quenching with ice-water to prevent over-acylation.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming substitution patterns. For example, the trifluoromethyl group appears as a singlet at δ ~-74 ppm in ¹⁹F NMR, while aromatic protons show coupling patterns indicative of ortho/para fluorine effects .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL resolves bond lengths and angles, critical for verifying the ketone geometry and fluorine spatial arrangement .

Q. What safety precautions are required when handling this fluorinated ketone?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage : Keep in airtight containers under dry, inert conditions (argon/N₂) to prevent hydrolysis.

- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets, noting risks of dermal irritation and aquatic toxicity .

Q. How can researchers screen this compound for pharmacological activity?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates.

- Cell-based studies : Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation).

- Structure-Activity Relationship (SAR) : Modify the methyl or fluorine substituents to assess impact on potency .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in regioselective transformations?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states, such as in cycloadditions with NaN₃ to form triazoles .

- Isotopic Labeling : Introduce ¹⁸O or deuterium at the ketone group to track nucleophilic attack pathways.

- Kinetic Studies : Monitor intermediates via stopped-flow NMR or IR spectroscopy under varying temperatures.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disorder Modeling : Fluorine atoms may exhibit positional disorder; use SHELXL ’s PART instruction to refine occupancy.

- Twinned Data : For crystals with merohedral twinning, apply the TWIN command and HKLF 5 format to deconvolute intensities .

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak F···H interactions.

Q. How can researchers analyze degradation products under hydrolytic or photolytic conditions?

- Methodological Answer :

- LC-HRMS : Use a C18 column (ACN/H₂O gradient) to separate and identify hydrolyzed products (e.g., trifluoroacetic acid derivatives).

- GC-MS with EI : Detect volatile fragments (e.g., fluorobenzene) under accelerated stability testing (40°C/75% RH for 4 weeks) .

- Quantum Yield Calculations : Measure UV-Vis absorption changes during photolysis to quantify degradation kinetics.

Q. What computational methods predict the environmental impact of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.